Dimethyl({[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)amine
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Overview
Description
Dimethyl({[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)amine is a complex organic compound that features a combination of oxazole and oxadiazole rings. These heterocyclic structures are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl({[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)amine typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the oxazole and oxadiazole rings through cyclization reactions. Common reagents used in these steps include acetic anhydride, hydrazine hydrate, and various catalysts to facilitate the cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Dimethyl({[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Dimethyl({[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for its anti-inflammatory and antidiabetic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Dimethyl({[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)amine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- **3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-({(7S,8R)-10-[(2R)-1-hydroxy-2-propanyl]-8-methyl-11-oxo-5,7,8,9,10,11-hexahydrodibenzo[g,i][1,5]oxazacycloundecin-7-yl}methyl)-1-methylurea
- 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
Uniqueness
What sets Dimethyl({[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)amine apart from similar compounds is its specific combination of oxazole and oxadiazole rings, which confer unique biological activities and chemical reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-[(dimethylsulfamoylamino)methyl]-3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O4S/c1-6-4-7(12-17-6)9-11-8(18-13-9)5-10-19(15,16)14(2)3/h4,10H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFVGQGQKIAJQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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